molecular formula C20H23BCl2N2O9 B1149332 4-(carboxymethyl)-2-((R)-1-(2-(2,5-dichlorobenzamido)acetamido)-3-methylbutyl)-6-oxo-1,3,2-dioxaborinane-4-carboxylic acid CAS No. 1201902-80-8

4-(carboxymethyl)-2-((R)-1-(2-(2,5-dichlorobenzamido)acetamido)-3-methylbutyl)-6-oxo-1,3,2-dioxaborinane-4-carboxylic acid

Cat. No.: B1149332
CAS No.: 1201902-80-8
M. Wt: 517.1 g/mol
InChI Key: MBOMYENWWXQSNW-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ixazomib citrate is a glycine derivative that is the amide obtained by formal condensation of the carboxy group of N-(2,5-dichlorobenzoyl)glycine with the amino group of 2,2'-{2-[(1R)-1-amino-3-methylbutyl]-5-oxo-1,3,2-dioxaborolane-4,4-diyl}diacetic acid. A prodrug for ixazomib that is used in combination therapy for treatment of multiple myeloma. It has a role as a prodrug, a proteasome inhibitor, an orphan drug, an antineoplastic agent and an apoptosis inducer. It is a glycine derivative, a member of benzamides, a dichlorobenzene, an oxo dicarboxylic acid and a 1,3,2-dioxaborolane. It is functionally related to an ixazomib.
Ixazomib Citrate is the citrate salt form of ixazomib, an orally bioavailable second generation proteasome inhibitor (PI) with potential antineoplastic activity. Ixazomib inhibits the activity of the proteasome, blocking the targeted proteolysis normally performed by the proteasome, which results in an accumulation of unwanted or misfolded proteins;  disruption of various cell signaling pathways may follow, resulting in the induction of apoptosis. Compared to first generation PIs, second generation PIs may have an improved pharmacokinetic profile with increased potency and less toxicity. Proteasomes are large protease complexes that degrade unneeded or damaged proteins that have been ubiquinated.
See also: Ixazomib (has active moiety).

Scientific Research Applications

  • Reactions involving related dioxaborinane compounds: Kuznetsov et al. (1996) studied the reaction of 2-isobutyl-5-methyl-4-phenyl-1,3,2-dioxaborinane with acetonitrile, shedding light on possible mechanisms relevant to similar compounds like the one (Kuznetsov, Alekseeya, & Gren, 1996).

  • Synthesis of muramyl peptides: Research by Gross and Rimpler (1986) described the synthesis of derivatives of muramic and isomuramic acids, which are structurally related to the compound of interest (Gross & Rimpler, 1986).

  • Electrochemical oxidation catalysis: A study by Rafiee et al. (2018) on electrochemical oxidation of alcohols and aldehydes to carboxylic acids using a related catalyst, 4-acetamido-TEMPO, highlights potential catalytic applications for similar compounds (Rafiee, Konz, Graaf, Koolman, & Stahl, 2018).

  • Clinical evaluation of related compounds: Koch, Friese, and Debuch (1979) reported on the clinical evaluation of cefazedone, a cephalosporin derivative with structural similarities, providing insights into potential medical applications (Koch, Friese, & Debuch, 1979).

  • Synthesis of glycosides of muramic acid: Jeanloz, Walker, and Sinaỹ (1968) synthesized various glycosides of muramic acid, offering insights into synthetic pathways that may be applicable to the compound (Jeanloz, Walker, & Sinaỹ, 1968).

  • Synthesis of NMDA receptor antagonists: Carling et al. (1992) synthesized 2-carboxy-1,2,3,4-tetrahydroquinoline derivatives, derived from kynurenic acid, showing the potential for similar compounds in developing NMDA receptor antagonists (Carling, Leeson, Moseley, Baker, Foster, Grimwood, Kemp, & Marshall, 1992).

Mechanism of Action

Target of Action

The primary target of 4-(carboxymethyl)-2-(®-1-(2-(2,5-dichlorobenzamido)acetamido)-3-methylbutyl)-6-oxo-1,3,2-dioxaborinane-4-carboxylic acid, also known as MLN-9708, is the 20S proteasome . The 20S proteasome is a complex intracellular enzyme that degrades ubiquitin-tagged proteins, thereby regulating protein levels within the cell .

Mode of Action

MLN-9708 acts as a reversible inhibitor of the chymotrypsin-like proteolytic β5 site of the 20S proteasome . It preferentially binds to and inhibits the chymotrypsin-like activity of the β5 subunit of the 20S proteasome . At higher concentrations, MLN-9708 also inhibits β1 (caspase-like) and β2 (trypsin-like) activity .

Biochemical Pathways

The ubiquitination and proteasome degradation pathway is a multistep enzymatic cascade in eukaryotes in which ubiquitin is conjugated via a lysine residue at position 48 to target proteins for destruction . Proteasome inhibitors like MLN-9708 disrupt this pathway, leading to the accumulation of excess and misfolded proteins, and the regulation of biological processes, including cell proliferation .

Pharmacokinetics

MLN-9708 has shown improved pharmacokinetics compared to other proteasome inhibitors. It has a larger blood volume distribution at steady state, and analysis of 20S proteasome inhibition and markers of the unfolded protein response confirmed that MLN-9708 has greater pharmacodynamic effects in tissues than other proteasome inhibitors .

Result of Action

The inhibition of the proteasome by MLN-9708 leads to the stabilization and accumulation of ubiquitin-tagged proteins. This results in the activation of antiproliferative signals, disruption of the cell cycle, activation of apoptotic pathways, and ultimately, cell death . MLN-9708 has shown improved antitumor activity compared to other proteasome inhibitors in a range of xenograft models .

Properties

IUPAC Name

2-[4-(carboxymethyl)-2-[(1R)-1-[[2-[(2,5-dichlorobenzoyl)amino]acetyl]amino]-3-methylbutyl]-5-oxo-1,3,2-dioxaborolan-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BCl2N2O9/c1-10(2)5-14(21-33-19(32)20(34-21,7-16(27)28)8-17(29)30)25-15(26)9-24-18(31)12-6-11(22)3-4-13(12)23/h3-4,6,10,14H,5,7-9H2,1-2H3,(H,24,31)(H,25,26)(H,27,28)(H,29,30)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBOMYENWWXQSNW-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(=O)C(O1)(CC(=O)O)CC(=O)O)C(CC(C)C)NC(=O)CNC(=O)C2=C(C=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(=O)C(O1)(CC(=O)O)CC(=O)O)[C@H](CC(C)C)NC(=O)CNC(=O)C2=C(C=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BCl2N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60924652
Record name Ixazomib citrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60924652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

517.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1239908-20-3
Record name Ixazomib citrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1239908-20-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ixazomib citrate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1239908203
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ixazomib citrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60924652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,2-Dioxaborolane-4,4-diacetic acid,2-((1R)-1-((2-((2,5-dichlorobenzoyl)amino)acetyl)amino)-3-methylbutyl)-5-oxo
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IXAZOMIB CITRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46CWK97Z3K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What is the primary mechanism of action of MLN-9708 (Ixazomib)?

A1: MLN-9708, also known as 4-(carboxymethyl)-2-((R)-1-(2-(2,5-dichlorobenzamido)acetamido)-3-methylbutyl)-6-oxo-1,3,2-dioxaborinane-4-carboxylic acid, functions as a proteasome inhibitor. [, ] It primarily targets the chymotrypsin-like activity of the 20S proteasome, a cellular complex responsible for degrading damaged and misfolded proteins. [, , ] This inhibition leads to an accumulation of ubiquitinated proteins within cells, ultimately triggering apoptosis. [, ]

Q2: How does the oral bioavailability of MLN-9708 compare to that of earlier proteasome inhibitors, and what are the clinical implications?

A2: Unlike earlier proteasome inhibitors like bortezomib, MLN-9708 offers the advantage of oral bioavailability. [, , ] This characteristic translates to more convenient administration for patients, potentially improving adherence to treatment regimens. [, ]

Q3: Has MLN-9708 demonstrated efficacy against multiple myeloma cells resistant to other therapies?

A3: Preclinical studies have shown that MLN-9708 effectively inhibits the growth of and induces apoptosis in multiple myeloma cell lines, including those resistant to conventional therapies and bortezomib. [] This finding suggests its potential to overcome resistance mechanisms that limit the effectiveness of existing treatments.

Q4: What are the downstream effects of MLN-9708-mediated proteasome inhibition in multiple myeloma cells?

A4: Inhibition of the proteasome by MLN-9708 triggers several downstream effects in multiple myeloma cells, including:

  • Apoptosis: Activation of caspases-3, -8, and -9. []
  • Cell cycle arrest: Increased levels of p53, p21, Noxa, PUMA, and E2F. []
  • ER stress response: Induction of Bip, phospho-eIF2-α, and CHOP. []
  • Inhibition of pro-survival pathways: Inhibition of NFκB. []

Q5: Has MLN-9708 shown synergistic effects when combined with other anti-myeloma agents?

A5: Preclinical studies have demonstrated that combining MLN-9708 with other anti-myeloma agents, such as lenalidomide, the histone deacetylase inhibitor SAHA, or dexamethasone, results in synergistic anti-myeloma activity. [] This finding highlights the potential of combination therapies incorporating MLN-9708 to enhance treatment efficacy.

Q6: Has the ability of MLN-9708 to penetrate the blood-brain barrier been investigated?

A6: While early proteasome inhibitors like bortezomib showed limited blood-brain barrier penetration, MLN-9708 has been detected in glioblastoma tissues at measurable concentrations following oral administration. [, ] This finding supports the further investigation of MLN-9708 as a potential therapeutic option for brain tumors. []

Q7: What is the current clinical use of MLN-9708?

A7: MLN-9708 (Ixazomib) has received FDA approval for the treatment of multiple myeloma, specifically in combination with lenalidomide and dexamethasone, for patients who have received at least one prior therapy. []

Q8: What are the potential applications of MLN-9708 beyond multiple myeloma?

A8: Beyond its use in multiple myeloma, research suggests potential applications for MLN-9708 in treating other conditions:

  • Glioblastoma: Its ability to cross the blood-brain barrier and its efficacy against glioblastoma cells in preclinical models support further clinical investigation. [, ]
  • Acute Lymphoblastic Leukemia: Studies have explored its use in combination with chemotherapy for older adults with ALL, showing promising complete remission rates. []
  • Sickle Cell Disease: Preclinical evidence suggests that MLN-9708 can induce both antioxidant and Hb F responses in sickle cell disease through the Nrf2 pathway. []

Q9: Are there any ongoing clinical trials investigating MLN-9708?

A9: Yes, several clinical trials are currently underway to further evaluate the safety and efficacy of MLN-9708:

  • Maintenance therapy for multiple myeloma: A phase II study is assessing the safety and efficacy of MLN-9708 in combination with lenalidomide as maintenance therapy after autologous stem cell transplantation in patients with multiple myeloma. []
  • Recurrent glioblastoma: A phase I study is evaluating the safety and efficacy of MLN-9708 in patients with recurrent glioblastoma, following promising results from a phase 0 analysis. [, ]

Q10: What are some of the challenges and future directions for MLN-9708 research?

A10: Despite its promising preclinical and clinical activity, several areas warrant further investigation:

  • Resistance mechanisms: Understanding the mechanisms of resistance to MLN-9708 and developing strategies to overcome them is crucial for optimizing its long-term efficacy. []
  • Toxicity profile: Continued monitoring and management of potential toxicities, including hematologic and non-hematologic adverse events, are essential. [, ]
  • Combination therapies: Exploring novel combinations with other targeted therapies or immunotherapies may further enhance antitumor activity. [, ]
  • Biomarkers of response: Identifying biomarkers that predict response to MLN-9708 and guide personalized treatment strategies is an active area of research. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.